2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile
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Overview
Description
2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, offers a range of possibilities in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and an activated phenol under specific conditions . The reaction is often catalyzed by recyclable basic ionic liquids, which offer an environmentally friendly approach . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to various reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of cellular processes, making it effective in therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
2-amino-3-(4-chlorobenzoyl)-thiophene: Studied for its allosteric enhancer activity. Compared to these compounds, 2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile offers unique structural features that enhance its binding affinity and biological activity.
Properties
Molecular Formula |
C16H9ClN4O |
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Molecular Weight |
308.72 g/mol |
IUPAC Name |
2-amino-3-(4-chlorophenyl)-1-hydroxyindole-5,6-dicarbonitrile |
InChI |
InChI=1S/C16H9ClN4O/c17-12-3-1-9(2-4-12)15-13-5-10(7-18)11(8-19)6-14(13)21(22)16(15)20/h1-6,22H,20H2 |
InChI Key |
QIOGQIXNCRSTLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(C3=C2C=C(C(=C3)C#N)C#N)O)N)Cl |
Origin of Product |
United States |
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